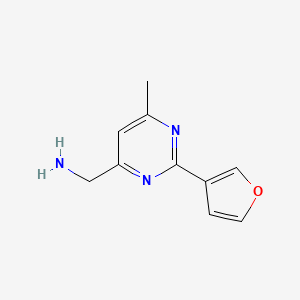

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with furan-3-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the pyrimidine or furan rings .

Scientific Research Applications

Chemistry

In chemistry, (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature. It can also serve as a precursor for the synthesis of biologically active molecules .

Medicine

Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

(Furan-3-yl)methanamine: This compound features a furan ring with a methanamine group but lacks the pyrimidine ring.

2,5-Dimethylfuran: This compound has a similar furan ring but with different substituents.

4-Aminopyrimidine: This compound contains a pyrimidine ring with an amino group but lacks the furan moiety.

Uniqueness

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is unique due to the presence of both furan and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine, a derivative of pyrimidine, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H10N4O, and it features a furan ring and a pyrimidine moiety, which are known to influence biological interactions. Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways. For instance, pyrimidine derivatives often target enzymes involved in nucleotide metabolism, which is crucial for cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of cellular processes or inhibition of specific metabolic pathways in microorganisms .

- Receptor Interaction : Some derivatives exhibit agonist activity at serotonin receptors, indicating potential applications in neuropharmacology .

Structure-Activity Relationships (SAR)

Research into the SAR of similar compounds has revealed that modifications to the furan and pyrimidine rings can significantly impact biological activity. For example:

- Substituents on the pyrimidine ring can enhance binding affinity to target enzymes.

- The presence of electron-donating or withdrawing groups can alter the compound's solubility and permeability, influencing its bioavailability .

Antimicrobial Activity

A study investigating the antimicrobial properties of related pyrimidine derivatives demonstrated that modifications at the 2-position of the furan ring increased efficacy against Gram-positive bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Trypanosomiasis Treatment

Research highlighted a series of pyrimidineamine inhibitors targeting Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds showed selective inhibition of the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC), crucial for polyamine synthesis in parasites. The lead compound from this series demonstrated an EC50 value of 5.6 µM against T. brucei cells, indicating significant potential for therapeutic development .

Pharmacokinetics

Studies on pharmacokinetics suggest that structural modifications can enhance blood-brain barrier penetration, which is critical for central nervous system-targeting therapies. The permeability rates observed in cell assays indicate that certain analogs could effectively cross into the CNS .

Summary Table of Biological Activities

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[2-(furan-3-yl)-6-methylpyrimidin-4-yl]methanamine |

InChI |

InChI=1S/C10H11N3O/c1-7-4-9(5-11)13-10(12-7)8-2-3-14-6-8/h2-4,6H,5,11H2,1H3 |

InChI Key |

ANWVMXBFFZLWMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=COC=C2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.